Lipophilicity Comparison: 1,3- vs. 2,4-Dicyclopentyl Regioisomers
The 1,3-dicyclopentyl regioisomer (target compound) exhibits a LogP of 6.52, which is 0.17 log units lower than the 2,4-dicyclopentyl positional isomer (LogP = 6.69), as determined by SIELC's proprietary algorithm on the same Newcrom R1 reverse-phase HPLC platform [1]. An independent ACD/Labs Percepta prediction reports an even higher ACD/LogP of 7.08 for the target compound . This lower lipophilicity relative to the 2,4-isomer indicates reduced affinity for non-polar phases and slightly improved aqueous compatibility, which may influence selection for biphasic reactions, emulsion formulations, or biological assays where excessive logP can cause non-specific binding or poor solubility.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.52 (SIELC algorithm); ACD/LogP = 7.08 (ChemSpider) |
| Comparator Or Baseline | 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol (CAS 60834-79-9): LogP = 6.69 (SIELC algorithm) |
| Quantified Difference | ΔLogP = -0.17 (target minus isomer) on SIELC platform; alternative ACD/LogP prediction places target at 7.08 |
| Conditions | Reverse-phase HPLC retention-based LogP estimation (Newcrom R1 column, MeCN/water/phosphoric acid mobile phase) and ACD/Labs Percepta v14.00 computational prediction |
Why This Matters
A 0.17 log-unit difference in LogP between regioisomers is sufficient to alter retention times in reverse-phase chromatography and partitioning behaviour in multi-phase reaction systems, making the 1,3-isomer the preferred choice when marginally lower hydrophobicity is desired.
- [1] SIELC Technologies. Comparative LogP values: 1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol (LogP 6.52) and 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol (LogP 6.69). May 16, 2018. View Source
